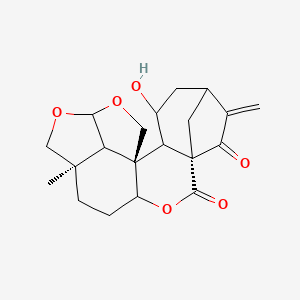

Sculponeatin B

Description

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1S,8S,14R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione |

InChI |

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1 |

InChI Key |

VITOUEAQSWAQLD-HQDZJOIASA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@]4(C1C(OC2)OC4)C5C(CC6C[C@]5(C(=O)C6=C)C(=O)O3)O |

Canonical SMILES |

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O |

Origin of Product |

United States |

Foundational & Exploratory

Sculponeatin B: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatin B, a member of the ent-kaurane class of diterpenoids, has been isolated from the medicinal plant Isodon sculponeatus (also known as Rabdosia sculponeata). This class of compounds has garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Discovery and Structural Elucidation

This compound was first reported as one of three novel diterpenoids—Sculponeatin A, B, and C—isolated from the leaves of Rabdosia sculponeata by Fujita and colleagues in 1986.[1][2] The structure of this compound, along with its congeners, was elucidated through extensive spectroscopic analysis, including infrared (IR) spectroscopy, mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2] These compounds are characterized by a unique acetal structure within their intricate polycyclic framework.

Isolation from Isodon sculponeatus

The isolation of this compound from the aerial parts of Isodon sculponeatus is a multi-step process involving extraction and chromatographic separation. The following protocol is a representative procedure based on methodologies reported for diterpenoids from this plant genus.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect the aerial parts (leaves and stems) of Isodon sculponeatus.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with periodic agitation.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC). The diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Separation:

-

Subject the diterpenoid-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the components into several sub-fractions.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system until a pure compound is obtained.

-

-

Structural Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparison with reported data.

-

Caption: Workflow for the Isolation and Purification of this compound.

Biological Activities

Diterpenoids isolated from Isodon sculponeatus have demonstrated significant cytotoxic and anti-inflammatory activities. While specific data for this compound is limited in the public domain, the activities of closely related compounds from the same plant provide a strong indication of its potential.

Cytotoxic Activity

Numerous diterpenoids from I. sculponeatus, such as Sculponeatin J, have shown potent cytotoxicity against various human cancer cell lines, including chronic myelogenous leukemia (K562) and bladder cancer (T24) cells.[3]

-

Cell Culture:

-

Culture K562 or T24 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight (for adherent cell lines like T24).

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the concentration of this compound.

-

Anti-inflammatory Activity

The anti-inflammatory potential of compounds from I. sculponeatus has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition as: [(NO level in LPS-stimulated cells - NO level in treated cells) / NO level in LPS-stimulated cells] x 100.

-

Determine the IC₅₀ value for NO inhibition.

-

Caption: Proposed Anti-inflammatory Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of diterpenoids isolated from Isodon sculponeatus.

Table 1: Cytotoxicity of Diterpenoids from Isodon sculponeatus

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Sculponeatin J | K562 (Chronic Myelogenous Leukemia) | < 1.0 |

| Sculponeatin J | T24 (Bladder Cancer) | < 1.0 |

Data extracted from a study on sculponeatins J and K.[3]

Table 2: Anti-inflammatory Activity of Diterpenoids from Isodon sculponeatus

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Sculponin U-Z (Compound 5) | NO Inhibition | RAW 264.7 | 13.8 |

Data from a study on sculponins U-Z.[4]

Future Directions

This compound and its analogues represent a promising area for further investigation. Future research should focus on:

-

Total Synthesis: Development of an efficient total synthesis route for this compound to enable the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways responsible for the cytotoxic and anti-inflammatory effects of this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and other related diterpenoids from Isodon sculponeatus.

References

- 1. Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata [chooser.crossref.org]

- 2. Structures of Sculponeatin A, B, and C, Three New Diterpenoids Having Unique Acetal Structures from Rabdosia sculponeata [chooser.crossref.org]

- 3. researchgate.net [researchgate.net]

- 4. Diterpenoids from Isodon sculponeatus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Sculponeatin B: A Technical Whitepaper for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatin B, a member of the complex family of ent-kaurane diterpenoids isolated from the Rabdosia (syn. Isodon) genus, presents a fascinating case study in plant biosynthetic capabilities. While the precise enzymatic pathway to this compound has yet to be fully elucidated, a considerable body of research into the biosynthesis of related diterpenoids within the same genus allows for the construction of a robust hypothetical pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). We detail the foundational cyclization steps leading to the ent-kaurene skeleton and then propose a sequence of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), that culminate in the unique architecture of this compound. This whitepaper also includes generalized experimental protocols for the elucidation of such pathways and summarizes the current understanding of diterpenoid biosynthesis in Isodon species, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction to this compound and the Isodon Diterpenoids

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those possessing the ent-kaurane skeleton. These compounds, including the well-studied oridonin and enmein, have garnered significant attention for their potential therapeutic properties, ranging from anti-inflammatory to anticancer activities. This compound is a distinguished member of this family, characterized by a highly oxidized and rearranged ent-kaurane framework. Understanding its biosynthesis is crucial for unlocking the potential of metabolic engineering to produce this and related high-value compounds.

The Core Biosynthetic Pathway: From GGPP to ent-Kaurene

The biosynthesis of all ent-kaurane diterpenoids commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids. The formation of the tetracyclic hydrocarbon intermediate, ent-kaurene, is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS initiates the cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): A class I diTPS, KS, then catalyzes the further cyclization of ent-CPP to form the tetracyclic ent-kaurene skeleton.

Tracer experiments in Isodon japonicus have confirmed that ent-kaurene serves as a crucial precursor to complex diterpenoids like oridonin and enmein, and by extension, it is the foundational scaffold for this compound.

physical and chemical properties of Sculponeatin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatin B is a diterpenoid compound first isolated from the leaves of Rabdosia sculponeata. This technical guide provides a detailed overview of its physical, chemical, and spectral properties based on its initial characterization. While direct experimental data on the specific biological activities of this compound remains limited in publicly accessible literature, this document outlines standard experimental protocols for assessing potential cytotoxic and anti-inflammatory effects, and for investigating its influence on key signaling pathways such as STAT3 and NF-κB, which are common targets for diterpenoids. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are derived from the initial isolation and structural elucidation studies.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₆ | [1] |

| Molecular Weight | 360.40 g/mol | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 268-270 °C | [1] |

| Optical Rotation | [α]D²⁴ -111.9° (c 0.23, pyridine) | [1] |

| CAS Number | 85287-60-1 | |

| Purity | >96% (Commercially available) | |

| Storage Temperature | -20°C to -80°C |

Spectral Data

The following tables summarize the key spectral data for this compound, which were instrumental in its structural determination.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3350 | Hydroxyl (-OH) | [1] |

| 1740 | γ-lactone | [1] |

| 1720 | δ-lactone | [1] |

| 1655, 925 | Exocyclic methylene | [1] |

Mass Spectrometry (MS)

| m/z | Ion Assignment | Reference |

| 360.1592 | [M]⁺ (Calculated: 360.1571) | [1] |

¹H-NMR Spectroscopy (400 MHz, C₅D₅N)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment | Reference |

| 1.15 | s | 4-Me | [1] | |

| 1.25 | s | 10-Me | [1] | |

| 2.50 | d | 12.0 | H-5 | [1] |

| 3.01 | br d | 12.0 | H-11 | [1] |

| 3.25 | m | H-13 | [1] | |

| 4.10 | br s | H-1 | [1] | |

| 4.22 | d | 3.0 | H-6 | [1] |

| 4.90 | s | H-17a | [1] | |

| 5.15 | s | H-17b | [1] | |

| 5.25 | dd | 12.0, 5.0 | H-12 | [1] |

| 6.25 | d | 3.0 | H-7 | [1] |

¹³C-NMR Spectroscopy (25.2 MHz, C₅D₅N)

| Chemical Shift (δ, ppm) | Carbon Assignment | Reference |

| 17.5 (q) | C-18 | [1] |

| 33.7 (q) | C-19 | [1] |

| 34.1 (t) | C-3 | [1] |

| 36.8 (s) | C-4 | [1] |

| 42.6 (s) | C-10 | [1] |

| 44.5 (d) | C-5 | [1] |

| 50.8 (d) | C-9 | [1] |

| 54.0 (d) | C-11 | [1] |

| 62.0 (d) | C-13 | [1] |

| 69.1 (d) | C-14 | [1] |

| 71.9 (d) | C-12 | [1] |

| 78.4 (d) | C-7 | [1] |

| 85.1 (d) | C-6 | [1] |

| 94.1 (s) | C-8 | [1] |

| 100.0 (d) | C-1 | [1] |

| 112.5 (t) | C-17 | [1] |

| 149.8 (s) | C-16 | [1] |

| 173.2 (s) | C-15 | [1] |

| 176.4 (s) | C-2 | [1] |

| 207.8 (s) | C-20 | [1] |

Biological Activity and Potential Signaling Pathways

While specific biological activity data for this compound is not extensively reported in the literature, diterpenoids isolated from the Rabdosia genus are known to exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities. Many of these effects are attributed to the modulation of key cellular signaling pathways.

Potential Signaling Pathways

Based on the activities of structurally related compounds, this compound may potentially modulate the following signaling pathways:

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and inflammation. Many natural products, including some diterpenoids, have been shown to inhibit STAT3 phosphorylation and activation.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response and is also implicated in cancer cell survival and proliferation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

The following diagram illustrates a generalized representation of the STAT3 signaling pathway, a potential target for this compound.

Caption: Generalized STAT3 Signaling Pathway and a potential point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Isolation of this compound from Rabdosia sculponeata

This protocol is based on the original method described by Sun et al. (1986).[1]

-

Extraction:

-

Air-dried and powdered leaves of Rabdosia sculponeata are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

-

Chromatographic Separation:

-

The chloroform-soluble fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Purification:

-

Further purification of the relevant fractions is achieved by repeated column chromatography on silica gel and/or preparative thin-layer chromatography (pTLC).

-

This compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield colorless needles.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine if this compound inhibits the activation of the STAT3 signaling pathway.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Stimulate the cells with a known activator of the STAT3 pathway (e.g., IL-6) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Stripping and Re-probing:

-

To normalize the results, the membrane can be stripped of the antibodies and re-probed with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a structurally defined diterpenoid with known physicochemical properties. While its biological activities have not yet been extensively explored, its chemical class suggests potential for cytotoxic and anti-inflammatory effects, possibly through the modulation of key signaling pathways like STAT3 and NF-κB. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the therapeutic potential of this natural product. Further studies are warranted to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy of this compound.

References

Unveiling Sculponeatin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sculponeatin B, a diterpenoid compound. This document summarizes its core physicochemical properties, available biological activity data, and aims to equip researchers with the foundational information necessary for further investigation and potential therapeutic development.

Core Physicochemical Data

The fundamental chemical and physical properties of this compound are essential for any experimental design. The following table summarizes the key identifiers and molecular characteristics of this compound.

| Property | Value | Citation(s) |

| CAS Number | 85287-60-1 | [1] |

| Molecular Weight | 360.40 g/mol | [1] |

| Molecular Formula | C₂₀H₂₄O₆ | [1] |

Biological Activity and Experimental Insights

Emerging research has begun to delineate the biological effects of this compound, pointing towards its potential as a cytotoxic and anti-inflammatory agent. This section details the available experimental data and the methodologies employed in these initial studies.

Cytotoxicity against Cancer Cell Lines

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from a key study.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| SMMC-7721 | Hepatocellular Carcinoma | 15.2 | [1] |

| SW480 | Colon Adenocarcinoma | 3.5 | [1] |

The cytotoxicity of this compound was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The following protocol provides a generalized workflow based on standard practices for this type of experiment.

Caption: Workflow for determining the cytotoxicity of this compound using an MTS assay.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties, specifically its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells.

The inhibitory effect of this compound on NO production is quantifiable through the Griess assay, which measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO.

Caption: Protocol for assessing the inhibition of nitric oxide production by this compound.

Putative Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, its observed biological activities suggest potential interactions with key signaling pathways involved in inflammation and cancer progression.

The inhibition of LPS-induced NO production in macrophages points to a likely interference with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Caption: A hypothesized signaling pathway for the anti-inflammatory action of this compound.

Further research is necessary to validate these proposed mechanisms and to fully understand the therapeutic potential of this compound. This guide serves as a foundational resource for such future investigations.

References

Sculponeatin B: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sculponeatin B is an ent-kaurane diterpenoid, a class of natural products known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound. The primary documented natural source of this compound is the plant Isodon sculponeatus (also known as Rabdosia sculponeata). This document details the methodologies for its extraction and purification and discusses its cytotoxic and anti-inflammatory properties. Furthermore, it explores the potential signaling pathways modulated by closely related compounds, offering insights into the mechanism of action for this class of diterpenoids.

Natural Sources and Abundance

This compound is a secondary metabolite produced by plants of the genus Isodon, which belongs to the Lamiaceae family. The principal species from which this compound has been isolated is Isodon sculponeatus (Vaniot) Kudô, also referred to by its synonym Rabdosia sculponeata (Vaniot) H.Hara. This plant has been a subject of significant phytochemical investigation, leading to the discovery of numerous diterpenoids, including this compound and its analogues.

Documented Natural Source

The primary and thus far only documented natural source of this compound is Isodon sculponeatus. This plant is distributed in parts of Asia and has been utilized in traditional medicine. Different parts of the plant, including the leaves and aerial parts, have been found to contain this compound and other related diterpenoids.

Abundance and Yield

Quantitative data on the abundance of this compound in Isodon sculponeatus is not extensively reported in the available scientific literature. The yield of natural products can vary significantly based on geographical location, season of collection, and the specific part of the plant used for extraction. However, based on general reports of diterpenoid isolation from Isodon species, the yields of individual compounds are typically in the range of 0.001% to 0.01% of the dry plant material.

Table 1: Natural Source and Abundance of this compound

| Compound | Natural Source | Plant Part | Abundance/Yield | Reference |

| This compound | Isodon sculponeatus (Rabdosia sculponeata) | Leaves, Aerial Parts | Not explicitly quantified in reviewed literature. | [General isolation papers on Isodon diterpenoids] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Isodon sculponeatus follows a general workflow for the separation of diterpenoids from plant material. This typically involves solvent extraction followed by a series of chromatographic separations. While a specific, detailed protocol for this compound is not available, the following represents a generalized methodology based on the isolation of related compounds from the same genus.

General Extraction and Fractionation

-

Plant Material Preparation: The dried and powdered aerial parts of Isodon sculponeatus are subjected to extraction.

-

Solvent Extraction: The plant material is typically extracted exhaustively with a solvent such as 95% ethanol or 70% acetone at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, being rich in diterpenoids, is subjected to multiple steps of column chromatography for the isolation of pure compounds.

-

Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or petroleum ether and acetone, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are often further purified on a Sephadex LH-20 column, using methanol as the mobile phase, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Biological Activity and Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on closely related compounds from Isodon sculponeatus, such as Sculponeatin A, provides valuable insights into its potential mechanisms of action. Ent-kaurane diterpenoids from Isodon species are well-documented for their cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of diterpenoids isolated from Isodon sculponeatus against various cancer cell lines. This activity is often a key focus of research on this class of compounds.

Potential Signaling Pathway: Insights from Sculponeatin A

A recent study on Sculponeatin A , a closely related diterpenoid also found in Isodon sculponeatus, has revealed its mechanism of inducing ferroptosis, a form of programmed cell death, in breast cancer cells. This provides a plausible model for the potential mechanism of action of this compound.

The proposed pathway involves the following key steps:

-

Binding to ETS1: Sculponeatin A directly binds to the E26 transformation-specific-1 (ETS1) protein.

-

Promotion of ETS1-SYVN1 Interaction: This binding promotes the interaction between ETS1 and the ubiquitin ligase Synoviolin 1 (SYVN1).

-

Ubiquitination and Degradation of ETS1: The enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of ETS1.

-

Downregulation of SLC7A11: ETS1 is a transcription factor for SLC7A11 (also known as xCT), a key component of the cystine/glutamate antiporter system. The degradation of ETS1 leads to the downregulation of SLC7A11 expression.

-

Induction of Ferroptosis: The reduction in SLC7A11 function impairs the import of cystine, leading to glutathione (GSH) depletion and the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.

Conclusion

This compound is a promising natural product isolated from Isodon sculponeatus. While its full biological potential and mechanisms of action are still under investigation, the information available on its isolation and the activities of related compounds provides a strong foundation for future research. Further studies are warranted to quantify its abundance in its natural source, optimize isolation protocols, and elucidate its specific molecular targets and signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this compound in drug discovery and development.

Spectroscopic and Structural Elucidation of Sculponeatin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sculponeatin B, a diterpenoid isolated from the leaves of Rabdosia sculponeata (also known as Isodon sculponeatus). The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature that first reported its isolation and structural elucidation.[1]

Core Spectroscopic Data

The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in a C₅D₅N solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectroscopic Data of this compound (C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 5.62 | dd | 6, 10 |

| 5-H | 3.12 | d | 6 |

| 9-H | 2.94 | d | 6 |

| 11α-H | 2.15 | d | 14 |

| 11β-H | 2.80 | d | 14 |

| 12α-H | 1.88 | m | |

| 12β-H | 2.25 | m | |

| 13-H | 2.60 | m | |

| 14α-H | 1.75 | m | |

| 14β-H | 2.05 | m | |

| 15-H | 4.05 | s | |

| 17-Hₐ | 5.15 | s | |

| 17-Hₑ | 5.35 | s | |

| 18-Me | 1.15 | s | |

| 19-Me | 1.08 | s | |

| 20-H | 6.20 | s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 82.1 | CH |

| 2 | 37.8 | CH₂ |

| 3 | 42.1 | C |

| 4 | 33.5 | C |

| 5 | 49.5 | CH |

| 6 | 208.5 | C |

| 7 | 102.5 | C |

| 8 | 155.2 | C |

| 9 | 55.4 | CH |

| 10 | 41.2 | C |

| 11 | 35.1 | CH₂ |

| 12 | 31.5 | CH₂ |

| 13 | 28.7 | CH |

| 14 | 22.1 | CH₂ |

| 15 | 68.9 | CH |

| 16 | 150.1 | C |

| 17 | 114.2 | CH₂ |

| 18 | 33.5 | CH₃ |

| 19 | 21.8 | CH₃ |

| 20 | 95.1 | CH |

Mass Spectrometry (MS) and Infrared (IR) Data

Table 3: MS and IR Spectroscopic Data of this compound

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Formula: C₂₀H₂₄O₆ |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (OH), 1735 (γ-lactone), 1660, 880 (exocyclic methylene) |

Experimental Protocols

The following protocols are based on the original isolation and characterization studies of this compound.[1]

Isolation of this compound

The isolation of this compound was performed on the leaves of Rabdosia sculponeata, collected in Yunnan, China. The dried leaves were processed to yield a crude extract from which Sculponeatin A, B, and C were isolated, along with the known compound enmein.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts were reported in ppm downfield from TMS as an internal standard. The assignments of the ¹³C NMR spectra were based on a combination of proton noise decoupled (PND), off-resonance decoupling, and single-frequency selective decoupling experiments, along with comparisons between the spectra of Sculponeatins A, B, and C.[1]

-

Infrared (IR) Spectroscopy : IR spectra were obtained using potassium bromide (KBr) discs.

-

Mass Spectrometry (MS) : The molecular formula was determined by mass spectrometry.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

References

In-depth Technical Guide on the Core Mechanism of Action of Sculponeatin B

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of detailed research on the specific mechanism of action of Sculponeatin B. While diterpenoids isolated from the Isodon genus, including compounds from Isodon sculponeatus from which this compound is derived, have shown cytotoxic and anti-inflammatory activities, specific studies elucidating the signaling pathways modulated by this compound are not available.

Therefore, this document will provide a detailed overview of the proposed mechanisms of action for closely related ent-kaurane diterpenoids isolated from the Isodon species, with a focus on the PI3K/AKT and STAT3 signaling pathways, which are common targets for anti-cancer agents in gastric cancer. This information is presented to serve as a foundational guide for future research into the therapeutic potential of this compound.

Overview of Isodon Diterpenoids and Their Anti-Cancer Potential

Diterpenoids from the Isodon genus are a class of natural products that have garnered considerable interest for their diverse biological activities, including significant anti-tumor and anti-inflammatory effects. Several compounds from this family have demonstrated potent cytotoxicity against a range of human cancer cell lines. For instance, Sculponeatin J, a diterpenoid from Isodon sculponeatus, has shown significant inhibitory effects against human tumor cells. While the precise mechanisms for many of these compounds are still under investigation, a recurring theme is the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Postulated Mechanism of Action via PI3K/AKT Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many cancers, including gastric cancer, making it a prime target for therapeutic intervention. Several natural compounds have been shown to exert their anti-cancer effects by inhibiting this pathway.

Based on the activities of analogous compounds, it is hypothesized that this compound may induce apoptosis in gastric cancer cells through the inhibition of the PI3K/AKT pathway.

Experimental Evidence from Related Compounds

Studies on other natural products have demonstrated that inhibition of the PI3K/AKT pathway in gastric cancer cells, such as the SGC-7901 line, leads to a cascade of events culminating in apoptosis. For example, the natural compound fangchinoline has been shown to suppress the proliferation and invasion of SGC-7901 cells by directly targeting and inhibiting PI3K and its downstream effectors. Similarly, alisol B acetate induces apoptosis in SGC-7901 cells by inhibiting the PI3K/AKT pathway.

Proposed Signaling Pathway

The proposed mechanism involves the direct or indirect inhibition of PI3K by this compound, leading to a decrease in the phosphorylation and activation of AKT. Deactivated AKT can no longer phosphorylate its downstream targets, which include proteins that promote cell survival and inhibit apoptosis, such as Bcl-2.

Postulated Mechanism of Action via STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is frequently observed in gastric cancer and is associated with poor prognosis. Therefore, targeting the STAT3 signaling pathway represents a promising strategy for gastric cancer therapy.

It is plausible that this compound could exert its anti-tumor effects through the inhibition of the STAT3 signaling pathway, a mechanism observed for other natural products like Cucurbitacin B in gastric cancer cells.

Experimental Evidence from Related Compounds

Cucurbitacin B has been shown to directly inhibit STAT3 in gastric cancer cell lines by decreasing its phosphorylation and suppressing the expression of its target genes, such as c-Myc and Bcl-xL. This leads to reduced proliferation and enhanced cytotoxicity in combination with conventional chemotherapy.

Proposed Signaling Pathway

The hypothesized mechanism suggests that this compound may directly or indirectly inhibit the phosphorylation of STAT3. This would prevent its dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes that promote tumor growth and survival.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table is a hypothetical representation based on typical findings for active Isodon diterpenoids in gastric cancer cell lines. This is for illustrative purposes only and awaits experimental validation.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound (Hypothetical) | SGC-7901 | MTT Assay (48h) | 5 - 20 |

| This compound (Hypothetical) | AGS | MTT Assay (48h) | 10 - 30 |

Detailed Methodologies for Key Experiments (General Protocols)

The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cell Culture

Human gastric cancer cell lines (e.g., SGC-7901, AGS) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

Western Blot Analysis

-

Cells are treated with this compound at various concentrations for a specified time.

-

Total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, p-STAT3, STAT3, Bcl-2, Bax, and β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the known activities of related Isodon diterpenoids provide a strong rationale for investigating its potential as an anti-cancer agent, particularly in gastric cancer. Future research should focus on:

-

In vitro studies: to determine the cytotoxic effects of this compound on a panel of gastric cancer cell lines and to confirm its impact on the PI3K/AKT and STAT3 signaling pathways through techniques such as Western blotting and immunofluorescence.

-

In vivo studies: to evaluate the anti-tumor efficacy of this compound in xenograft models of human gastric cancer.

-

Target identification: to pinpoint the direct molecular target(s) of this compound using methods like pull-down assays and computational docking.

The elucidation of this compound's precise mechanism of action will be crucial for its further development as a potential therapeutic agent.

Sculponeatin B: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sculponeatin B is a naturally occurring diterpenoid compound isolated from Rabdosia sculponeata (also known as Isodon sculponeatus), a plant belonging to the Lamiaceae family. Diterpenoids from the Isodon genus have garnered significant interest in phytochemical and pharmacological research due to their diverse and complex structures, as well as their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic effects. The information presented herein is synthesized from available scientific literature to support further research and drug development efforts.

Cytotoxic Activity

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. However, studies consistently indicate that its activity is relatively weak compared to other diterpenoids isolated from the same plant species.

A comprehensive review of diterpenoids from Isodon species noted that this compound exhibited weak cytotoxic activity both in vitro and in vivo. In a study by Li et al. (2009), this compound was isolated along with several other diterpenoids and evaluated for its cytotoxic effects against human leukemia (K562), human lung cancer (A549), and human hepatoma (HepG2) cell lines. While some compounds in this study demonstrated moderate activity, the data for this compound was not explicitly detailed in the primary publication, suggesting its effects were not significant. Another report comparing the in vitro activity of various diterpenoids found that most tested compounds, with the exception of this compound and isodonal, demonstrated stronger cytotoxic activity than the positive control, oridonin.

Due to the limited publicly available data detailing significant biological activity, specific IC50 values for this compound are not well-documented in peer-reviewed literature. The general consensus points to this compound being a less potent member of the Isodon diterpenoid family in terms of cytotoxicity.

Anti-Inflammatory and Other Biological Activities

Signaling Pathways

There is no direct evidence from the reviewed literature to suggest the involvement of this compound in any specific signaling pathways. Mechanistic studies to elucidate its mode of action are not available.

Experimental Protocols

The cytotoxicity of compounds from Isodon sculponeatus, including this compound, has been evaluated using standard cell viability assays. The following is a generalized protocol based on the methodologies commonly employed in the cited research.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Human cancer cell lines (e.g., K562, A549, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with these dilutions for a specified period, typically 48 to 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The available scientific evidence indicates that this compound, a diterpenoid from Isodon sculponeatus, possesses weak cytotoxic activity against several human cancer cell lines. There is a notable absence of data on other biological activities, such as anti-inflammatory effects, and no reported studies on its mechanism of action or involvement in specific signaling pathways. The lack of significant biological activity may explain the limited number of in-depth studies on this particular compound compared to other more potent diterpenoids from the same genus. Further research would be necessary to explore any potential therapeutic applications of this compound, possibly through structural modification to enhance its bioactivity or in combination with other agents. This guide serves as a summary of the current state of knowledge to inform future research directions.

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of Sculponeatin B and Related Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Isodon (family Lamiaceae) is a rich source of structurally diverse diterpenoids, many of which have demonstrated significant biological activities, including cytotoxic and antitumor effects. Among these, the ent-kaurane diterpenoids are a prominent class of compounds that have attracted considerable interest in cancer research. Sculponeatin B belongs to this class of natural products. A preliminary cytotoxicity screening is a critical first step in the evaluation of a compound's potential as a therapeutic agent. This technical guide outlines the core methodologies for such a screening, presents available quantitative data for closely related "Sculponeatin" compounds, and illustrates the potential cellular mechanisms of action.

Data Presentation: Cytotoxic Activity of Sculponeatins

The following tables summarize the 50% inhibitory concentration (IC₅₀) values for several Sculponeatin compounds, which are structurally related to this compound and isolated from Isodon sculponeatus. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of 6,7-seco-ent-kaurane Diterpenoids from Isodon sculponeatus [1]

| Compound | K562 (Human Chronic Myelogenous Leukemia) IC₅₀ (µM) | HepG2 (Human Hepatocellular Carcinoma) IC₅₀ (µM) |

| Sculponeatin N | 0.21 | 0.29 |

| Sculponeatin O | > 40 | > 40 |

| Sculponeatin P | 1.8 | 3.3 |

| Sculponeatin Q | > 40 | > 40 |

| Sculponeatin R | 2.9 | 3.3 |

| Sculponeatin S | 2.8 | 1.8 |

Table 2: Cytotoxicity of Sculponeatin J against Various Human Tumor Cell Lines [2]

| Cell Line | Cancer Type | IC₅₀ (µmol/L) |

| HL-60 | Promyelocytic Leukemia | 2.9 |

| SMMC-7721 | Hepatocellular Carcinoma | 3.3 |

| A-549 | Lung Cancer | 3.3 |

| MCF-7 | Breast Cancer | 2.8 |

| SW-480 | Colon Cancer | 1.8 |

Experimental Protocols

The following is a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used for screening natural products.[3][4][5][6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., K562, HepG2, HL-60, SMMC-7721, A-549, MCF-7, SW-480)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Sculponeatin compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest log-phase cells and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a volume of 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Sculponeatin compound in the complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Plausible Signaling Pathway for Cytotoxicity

Diterpenoids from the Rabdosia genus, such as Oridonin, have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7][8][9][10][11] This often involves the regulation of Bcl-2 family proteins, leading to the activation of caspases.

Caption: A plausible intrinsic apoptotic pathway induced by Sculponeatin-related diterpenoids.

Conclusion

While specific cytotoxic data for this compound remains to be elucidated, the available information on its close structural analogs from Isodon sculponeatus strongly suggests that it may possess significant cytotoxic properties against various cancer cell lines. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a preliminary cytotoxicity screening of this compound. Further studies are warranted to isolate or synthesize this compound, evaluate its in vitro and in vivo efficacy, and elucidate its precise molecular mechanism of action.

References

- 1. 6,7-seco-ent-kaurane diterpenoids from Isodon sculponeatus with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of Sculponeatin B: A Lack of Available Research

Despite a comprehensive search of available scientific literature, a significant knowledge gap exists regarding the structural elucidation, synthesis, and biological activity of novel Sculponeatin B analogs. At present, the scientific community has not published in-depth studies on this specific class of compounds, rendering a detailed technical guide on their core attributes, as requested, unfeasible.

Current research on related compounds, primarily Sculponeatin N, offers a glimpse into the synthetic complexities and potential biological relevance of the broader sculponeatin family of diterpenoids. However, these studies do not provide the specific data required to construct a meaningful analysis of this compound analogs. Key missing elements include:

-

Quantitative Data: There is no publicly available quantitative data, such as IC50 values or other bioactivity metrics, for any novel this compound analogs.

-

Experimental Protocols: Detailed experimental methodologies for the synthesis and characterization of this compound analogs are absent from the scientific record.

-

Signaling Pathway Information: The mechanism of action and the specific signaling pathways modulated by this compound or its analogs have not been elucidated.

While the total synthesis of Sculponeatin N has been successfully achieved and documented, these protocols cannot be directly extrapolated to this compound analogs without further research and development. The structural nuances between these molecules necessitate unique synthetic strategies and characterization techniques.

The absence of this foundational research prevents the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations of experimental workflows and signaling pathways.

For researchers, scientists, and drug development professionals interested in this area, this gap represents a significant opportunity for novel research. Future investigations would need to focus on the following key areas:

-

Isolation and Characterization of this compound: Establishing a reliable source and comprehensive structural characterization of the parent compound, this compound.

-

Development of Synthetic Routes: Devising and optimizing synthetic pathways to produce this compound and a library of its analogs.

-

Biological Screening and Mechanism of Action Studies: Evaluating the bioactivity of these novel analogs and identifying their molecular targets and affected signaling pathways.

Until such foundational research is conducted and published, a comprehensive technical guide on the structural elucidation of novel this compound analogs remains an endeavor for future scientific exploration.

In Silico Modeling of Sculponeatin B Protein Binding: A Technical Guide

Disclaimer: Information regarding the specific protein targets and binding affinities of Sculponeatin B is not currently available in published scientific literature. This guide, therefore, presents a hypothetical case study based on the known interactions of a closely related and well-researched ent-kaurane diterpenoid, Oridonin, which is also derived from the Isodon genus. The methodologies and data presented herein serve as a comprehensive example of the in silico workflow that can be applied to study this compound once its specific protein targets are identified.

Introduction

This compound is a natural diterpenoid compound isolated from plants of the Isodon genus, a source of various bioactive molecules with therapeutic potential. Like other ent-kaurane diterpenoids, this compound is of significant interest to researchers in drug discovery for its potential anti-cancer and anti-inflammatory properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. A key step in this process is identifying its protein binding partners and characterizing the interactions at an atomic level.

In silico modeling provides a powerful and resource-efficient approach to predict and analyze protein-ligand interactions, offering insights that can guide further experimental validation. This technical guide provides a detailed overview of the core computational methodologies for modeling the binding of a small molecule, exemplified by this compound, to relevant protein targets. For the purpose of this guide, we will focus on two key proteins implicated in cancer and inflammation pathways, which are known targets of the related compound Oridonin: B-cell lymphoma 2 (Bcl-2) and Nuclear Factor-kappa B (NF-κB) .

This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational methods to natural product research.

Potential Protein Targets and Signaling Pathways

Based on the activities of related Isodon diterpenoids, this compound is hypothesized to interact with proteins central to cell survival and inflammatory signaling.

B-cell lymphoma 2 (Bcl-2): An Anti-Apoptotic Target

Bcl-2 is a key regulator of the intrinsic apoptosis pathway. Its overexpression in cancer cells prevents programmed cell death, contributing to tumor growth and resistance to therapy.[1][2][3][4][5] Small molecules that bind to the hydrophobic groove of Bcl-2 can inhibit its function, restoring the apoptotic process. Oridonin has been shown to down-regulate Bcl-2 expression and increase the pro-apoptotic Bax/Bcl-2 ratio in various cancer cell lines.[1][2][4][5][6][7]

Nuclear Factor-kappa B (NF-κB): A Pro-inflammatory Target

The NF-κB signaling pathway is a cornerstone of the inflammatory response and also plays a critical role in cancer cell proliferation, survival, and invasion.[1][8][9][10][11][12] Oridonin has been demonstrated to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[1][8][9][10][11][12][13][14]

The following diagram illustrates the NF-κB signaling pathway and a potential point of inhibition by a bioactive compound like this compound.

In Silico Modeling Workflow

The process of modeling protein-ligand binding involves a series of sequential steps, from data preparation to simulation and analysis. The general workflow is depicted below.

Experimental Protocols

This section outlines the detailed methodologies for the core in silico experiments.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function.

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2W3L; NF-κB p50/p65 heterodimer) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is typically done using software like AutoDockTools or Chimera.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (or Oridonin for this case study).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Software like Avogadro or ChemDraw can be used.

-

Define rotatable bonds in the ligand structure.

-

-

Docking Execution (using AutoDock Vina as an example):

-

Define the search space (grid box) on the target protein. This is typically centered on the known binding site or a predicted active site. For Bcl-2, this would be the BH3 binding groove.

-

Run the docking simulation. AutoDock Vina will generate multiple binding poses for the ligand within the defined grid box and rank them based on a calculated binding affinity (in kcal/mol).

-

The output will be a set of docked conformations with their corresponding binding scores.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the nature of their interactions.

-

System Preparation (using GROMACS as an example):

-

Select the best-ranked pose from the molecular docking results as the starting structure.

-

Generate the topology and parameter files for both the protein (using a force field like AMBER99SB-ILDN) and the ligand (using a tool like CGenFF or Antechamber).

-

Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

-

Equilibration:

-

Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand during equilibration.

-

-

Production MD: Run the main simulation for a desired length of time (e.g., 100 ns) without position restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze hydrogen bonds and other non-covalent interactions over time.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Quantitative Data Summary

The following tables present representative data for the interaction of Oridonin with Bcl-2 and its effects on the NF-κB pathway. This data serves as an example of what would be generated in a study on this compound.

Table 1: Representative In Silico Interaction Data for Oridonin with Bcl-2

| Parameter | Value | Method |

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Binding Free Energy (ΔG) | -45.2 ± 3.5 kcal/mol | MM/PBSA |

| Key Interacting Residues | Gly145, Arg146, Tyr101 | MD Simulation Analysis |

| Hydrogen Bonds (Occupancy) | Arg146 (75%), Gly145 (40%) | MD Simulation Analysis |

Table 2: Representative Experimental Data for Oridonin's Biological Activity

| Target Pathway | Cell Line | Assay | Result (IC₅₀) | Reference |

| Apoptosis Induction | MCF-7 (Breast Cancer) | MTT Assay | 0.98 µM | [7] |

| Apoptosis Induction | BEL-7402 (Liver Cancer) | MTT Assay | 0.50 µM | [7] |

| Apoptosis Induction | HCT-116 (Colon Cancer) | MTT Assay | 0.16 µM | [7] |

| NF-κB Inhibition | Jurkat T-cells | Luciferase Reporter Assay | ED₅₀ ~1.5 µg/mL | [13] |

| NF-κB Inhibition | Multiple Myeloma Cells | EMSA | ED₅₀ ~2.0 µg/mL | [13] |

Conclusion and Future Directions

This guide outlines a comprehensive in silico strategy for investigating the protein binding characteristics of this compound. By leveraging molecular docking and molecular dynamics simulations, researchers can generate testable hypotheses about its mechanism of action. The hypothetical case study using Bcl-2 and NF-κB as targets, based on data from the related compound Oridonin, demonstrates how these computational tools can predict binding modes, assess complex stability, and quantify interaction energies.

The critical next step for advancing the study of this compound is the experimental identification of its direct protein targets. Techniques such as affinity chromatography-mass spectrometry, thermal shift assays, or yeast two-hybrid screens can be employed for this purpose. Once targets are validated, the in silico protocols detailed in this guide can be directly applied to model the specific interactions of this compound, thereby accelerating its development as a potential therapeutic agent. The integration of computational modeling with experimental validation represents a robust paradigm for modern natural product drug discovery.

References

- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bcl-2 up-regulation and P-p53 down-regulation account for the low sensitivity of murine L929 fibrosarcoma cells to oridonin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Sculponeatin B

Disclaimer: As of late 2025, specific quantitative solubility data for Sculponeatin B in various solvents is not extensively documented in publicly available scientific literature. This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound, a member of the diterpene class of natural products. The methodologies outlined are based on established principles of physical chemistry and standard pharmaceutical research protocols.

Introduction to this compound and the Importance of Solubility

This compound is a complex diterpene isolated from Isodon sculponeatus. Diterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery. The therapeutic potential of any compound is critically dependent on its physicochemical properties, with solubility being one of the most important.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a crucial determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor aqueous solubility can lead to low absorption and inadequate drug concentration at the target site, while well-characterized solubility in organic solvents is essential for extraction, purification, and the development of various dosage forms.

This guide will provide a theoretical overview of the factors influencing the solubility of diterpenes like this compound and present a detailed experimental protocol for its determination.

Theoretical Framework for the Solubility of Diterpenes

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

-

Polarity: Diterpenes are primarily hydrocarbon-based structures, which makes them inherently lipophilic (fat-soluble) and generally poorly soluble in water. The presence of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, can increase the polarity of the molecule and enhance its solubility in polar solvents.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a key factor in aqueous solubility. Functional groups that can act as hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., C=O, -O-) will increase the likelihood of dissolution in protic solvents like water, ethanol, and methanol.

-

Molecular Size and Shape: Generally, for a homologous series of compounds, an increase in molecular weight and surface area leads to a decrease in solubility in a given solvent.[2] The intricate, often rigid, polycyclic structure of diterpenes can also impact how well solvent molecules can solvate them.

Based on the general structure of diterpenes, it can be predicted that this compound will exhibit higher solubility in semi-polar to non-polar organic solvents and limited solubility in highly polar solvents like water.

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.

This protocol outlines the steps to determine the equilibrium solubility of this compound.

-

Preparation of Saturated Solution:

-